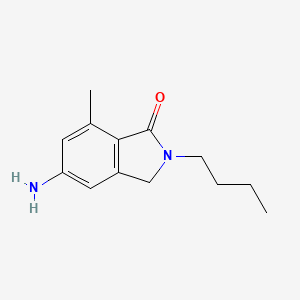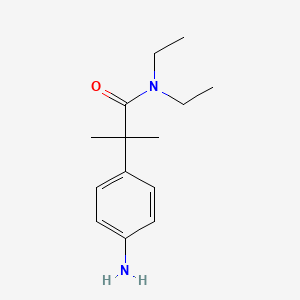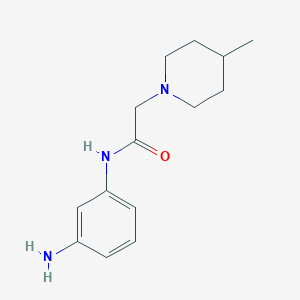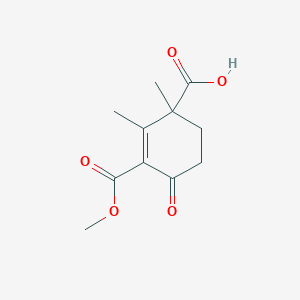![molecular formula C19H20Cl2O4 B13875551 Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate](/img/structure/B13875551.png)
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a propanoate backbone with a hydroxy group and a substituted phenyl ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the reaction of 3,4-dichlorophenylmethanol with a suitable methylating agent to introduce the methoxy group. This intermediate is then reacted with 3-methylphenylboronic acid under Suzuki-Miyaura coupling conditions to form the desired phenyl ring structure .
The final step involves the esterification of the phenyl ring with ethyl 3-hydroxypropanoate under acidic conditions to yield the target compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. Additionally, industrial methods may employ advanced purification techniques such as crystallization and chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound’s hydroxy and ester groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The substituted phenyl ring can also engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparación Con Compuestos Similares
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 3,4-dichlorophenylglyoxylate: Similar in structure but lacks the methoxy and methyl groups.
Ethyl 3,4-dihydroxycinnamate: Contains a hydroxy group on the phenyl ring instead of the methoxy group.
Ethyl 3,4-dimethylbenzoate: Features methyl groups on the phenyl ring instead of chlorine atoms.
Propiedades
Fórmula molecular |
C19H20Cl2O4 |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C19H20Cl2O4/c1-3-24-19(23)10-17(22)14-5-7-18(12(2)8-14)25-11-13-4-6-15(20)16(21)9-13/h4-9,17,22H,3,10-11H2,1-2H3 |
Clave InChI |
HTIHABNPYXJQBD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)



![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)
![tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13875506.png)
![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)



![3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol](/img/structure/B13875528.png)

